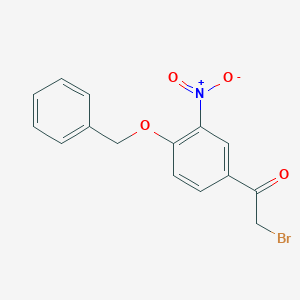

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

Description

The exact mass of the compound 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAAKBQGBSUCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454831 | |

| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43229-01-2 | |

| Record name | 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43229-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways for 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in the preparation of various pharmaceutical compounds, including the long-acting beta-adrenoceptor agonist Arformoterol.[1][2][3][4] This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient laboratory synthesis. A visual representation of the synthetic workflow is also included to enhance understanding.

Introduction

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone, also known as 2-bromo-4'-benzyloxy-3'-nitroacetophenone, is a crucial building block in organic synthesis. Its structure incorporates a bromoacetyl group, making it a versatile reagent for alkylation reactions, particularly in the development of new therapeutic agents. This guide focuses on the prevalent and reliable methods for its preparation, primarily involving the bromination of its precursor, 4-benzyloxy-3-nitroacetophenone.

Synthesis Pathways

The synthesis of the target compound is typically achieved through a two-step process starting from commercially available materials. The general pathway involves the benzylation of a substituted acetophenone followed by bromination of the alpha-carbon of the acetyl group.

Caption: General synthesis pathway for 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone.

Step 1: Synthesis of 4-Benzyloxy-3-nitroacetophenone

The initial step involves the protection of the hydroxyl group of 4-hydroxy-3-nitroacetophenone with a benzyl group. This is a standard Williamson ether synthesis.

Step 2: Bromination of 4-Benzyloxy-3-nitroacetophenone

The second and final step is the selective bromination of the methyl group of the acetophenone. Two common methods are employed for this transformation, each with its own advantages.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone.

Synthesis of 4-Benzyloxy-3-nitroacetophenone

This protocol outlines the benzylation of 4-hydroxy-3-nitroacetophenone.[5]

-

Materials:

-

4-hydroxy-3-nitroacetophenone

-

Potassium carbonate (K2CO3)

-

Sodium iodide (NaI)

-

Benzyltributylammonium chloride (TEBA)

-

Benzyl chloride

-

Water

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 500 ml flask, dissolve 20 g of 4-hydroxy-3-nitroacetophenone in 100 ml of water and 100 ml of chloroform.

-

To the solution, add 17 g of K2CO3, 1.7 g of NaI, and 3.5 g of TEBA.

-

Add 14 ml of benzyl chloride to the mixture.

-

Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (2:1).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and wash it once with a saturated sodium bicarbonate solution, followed by two washes with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield yellow crystals.

-

Bromination Method A: Using Bromine in Chloroform

This protocol details the bromination of 4-benzyloxy-3-nitroacetophenone using elemental bromine.[6]

-

Materials:

-

4-Benzyloxy-3-nitroacetophenone

-

Bromine

-

Chloroform

-

Benzene

-

-

Procedure:

-

Dissolve 5.4 g of 4-benzyloxy-3-nitroacetophenone in 60 ml of chloroform.

-

While stirring, add a solution of 3.2 g of bromine in 5 ml of chloroform dropwise.

-

Continue stirring the mixture for an additional 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Wash the resulting crystalline residue with 20 ml of benzene and dry to obtain the final product.

-

Bromination Method B: Using Trimethylphenylammonium Tribromide

This protocol provides an alternative bromination method using a solid bromine source, which can be easier to handle.[1][2]

-

Materials:

-

4-Benzyloxy-3-nitroacetophenone

-

Trimethylphenylammonium tribromide

-

Dichloromethane

-

-

Procedure:

-

Dissolve 200 g of 4-benzyloxy-3-nitroacetophenone in 1000 mL of dichloromethane.

-

Add 277 g of trimethylphenylammonium tribromide to the solution.

-

Heat the reaction mixture to 30°C and maintain for 4 hours.

-

Upon completion of the reaction, pour the residual liquid into water.

-

Filter the resulting solid, wash with water, and dry to yield the final product.

-

Data Presentation

The following table summarizes the quantitative data from the described synthesis protocols.

| Step | Reactant | Reagent(s) | Solvent(s) | Yield (%) | Melting Point (°C) | Reference |

| Synthesis of 4-Benzyloxy-3-nitroacetophenone | 4-Hydroxy-3-nitroacetophenone | Benzyl chloride, K2CO3, NaI, TEBA | Water, Chloroform | 89.9 | 134 - 136 | |

| Bromination (Method A) | 4-Benzyloxy-3-nitroacetophenone | Bromine | Chloroform | ~75 | 135 - 136 | [6] |

| Bromination (Method B) | 4-Benzyloxy-3-nitroacetophenone | Trimethylphenylammonium tribromide | Dichloromethane | 98 | Not specified | [1][2] |

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone.

References

- 1. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone CAS#: 43229-01-2 [amp.chemicalbook.com]

- 2. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]

- 3. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone CAS 43229-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-Bromo-4'-benzyloxy-3'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone, a key intermediate in pharmaceutical synthesis.

Chemical and Physical Properties

2-Bromo-4'-benzyloxy-3'-nitroacetophenone is an aromatic organic compound characterized by the presence of bromo, benzyloxy, and nitro functional groups attached to an acetophenone core.[1] It presents as a pale yellow to cream-colored crystalline powder at room temperature.[1][2][3]

Table 1: Physicochemical Properties of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone

| Property | Value | Source(s) |

| CAS Number | 43229-01-2 | [2][3] |

| Molecular Formula | C₁₅H₁₂BrNO₄ | [2][4][5] |

| Molecular Weight | 350.16 g/mol | [2][4] |

| Appearance | Pale yellow to cream crystalline powder | [1][2][3] |

| Melting Point | 134-138 °C | [2][3] |

| Boiling Point | 465.2 ± 35.0 °C (Predicted) | [2][3] |

| Density | 1.517 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Methylene Chloride, sparingly soluble in Ethyl Acetate, insoluble in water. | [1][2][3] |

Synthesis and Experimental Protocols

The synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone typically involves the bromination of its precursor, 4'-benzyloxy-3'-nitroacetophenone. Below are detailed experimental protocols derived from available literature.

Protocol 1: Bromination using Trimethylphenylammonium Tribromide

This method outlines the synthesis via the reaction of 4'-benzyloxy-3'-nitroacetophenone with trimethylphenylammonium tribromide in a suitable solvent.

-

Step 1: Dissolution 200 g of 4-benzyloxy-3-nitroacetophenone is dissolved in 1000 mL of dichloromethane.[3]

-

Step 2: Reagent Addition 277 g of trimethylphenylammonium tribromide is added to the solution.[3]

-

Step 3: Reaction The reaction mixture is heated to 300 °C and maintained at this temperature for 4 hours.[3]

-

Step 4: Work-up and Isolation Upon completion, the residual liquid is poured into water. The resulting solid is filtered, washed with water, and dried to yield the final product, 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.[3] A yield of 98% has been reported for this method.[3]

Protocol 2: Bromination using Bromine in Chloroform

An alternative synthesis route involves the direct bromination of the precursor with elemental bromine.

-

Step 1: Dissolution 5.4 g of 4-benzyloxy-3-nitroacetophenone is dissolved in 60 ml of chloroform.[6]

-

Step 2: Reagent Addition A solution of 3.2 g of bromine in 5 ml of chloroform is added dropwise to the stirred solution.[6]

-

Step 3: Reaction The mixture is stirred for an additional 30 minutes after the addition is complete.[6]

-

Step 4: Work-up and Isolation The reaction product is concentrated under reduced pressure. The resulting crystalline residue is washed with 20 ml of benzene and dried to yield the final product.[6]

Applications in Drug Development

2-Bromo-4'-benzyloxy-3'-nitroacetophenone is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of Arformoterol Tartrate.[3][4] Arformoterol is a long-acting beta-2 adrenoceptor agonist used for the long-term treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[3][4] The bromo and nitro functionalities on the molecule make it a versatile building block for further chemical modifications.[1]

Safety, Handling, and Storage

Proper handling and storage of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone are essential to ensure laboratory safety.

-

Hazard Identification : This compound is known to cause skin irritation and serious eye irritation.[2] It may also cause respiratory irritation.[7]

-

Handling Precautions :

-

Storage :

-

First Aid Measures :

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[2]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

-

Inhalation : Remove the victim to fresh air. If breathing is difficult, provide oxygen.[8]

-

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[7] Do not let the product enter drains.[7]

References

- 1. guidechem.com [guidechem.com]

- 2. 2-Bromo-4â-benzyloxy-3-nitroacetophenone Manufacturers, SDS [mubychem.com]

- 3. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone CAS#: 43229-01-2 [m.chemicalbook.com]

- 4. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]

- 5. CAS 43229-01-2 | 2-Bromo-4'-benzyloxy-3'-nitroacetophenone - Synblock [synblock.com]

- 6. prepchem.com [prepchem.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. fishersci.com [fishersci.com]

What is the CAS number for 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone?

An in-depth technical guide on 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in pharmaceutical synthesis.

Introduction

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is a chemical compound primarily utilized as an intermediate in the synthesis of various pharmaceutical agents.[1] Its chemical structure, featuring a bromoethanone group attached to a substituted phenyl ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and applications for researchers, scientists, and professionals in drug development.

The Chemical Abstracts Service (CAS) number for 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is 43229-01-2 .[1][2][3][4][5][6][7]

Chemical and Physical Properties

The fundamental physicochemical properties of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 43229-01-2 |

| Molecular Formula | C₁₅H₁₂BrNO₄[2][3][4][5] |

| Molecular Weight | 350.17 g/mol [2][4] |

| Appearance | Pale yellow to cream colored crystalline powder[1] |

| Melting Point | 135-137°C[1] |

| Boiling Point | 465.2°C at 760 mmHg[1] |

| Density | 1.517 g/cm³[1] |

| Solubility | Soluble in Methylene chloride, sparingly soluble in ethyl acetate, insoluble in water.[1] |

| Purity | ≥97% or ≥98.0%[1][2] |

| Storage | 2-8°C, Inert atmosphere[3][4] |

Synonyms for this compound include:

-

2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]-ethanone[1][4][6]

-

4'-(Benzyloxy)-2-bromo-3'-nitroacetophenone[4]

-

Formoterol Bromide[1]

Synthesis Protocol

This compound is synthesized from 4-benzyloxy-3-nitroacetophenone. The following protocol details the bromination reaction to yield the final product.

Experimental Protocol:

-

Step 1: Dissolve 200 g of 4-benzyloxy-3-nitroacetophenone in 1000 mL of dichloromethane.

-

Step 2: Add 277 g of trimethylphenylammonium tribromide to the solution.

-

Step 3: Heat the reaction mixture to 30°C and maintain for 4 hours.

-

Step 4: Upon completion of the reaction, pour the residual liquid into water.

-

Step 5: Filter the resulting solid, wash it, and dry to obtain 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone.

This protocol has been reported to yield approximately 253 g of the product, which corresponds to a 98% yield.[8]

Caption: Synthesis workflow for 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone.

Applications in Drug Development

The primary documented application of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is as a key intermediate in the synthesis of Arformoterol Tartrate.[1][8] Arformoterol is a long-acting beta-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD).[1][8] This intermediate is crucial for constructing the core structure of the final active pharmaceutical ingredient.[9]

As a synthetic intermediate, this compound is not intended for direct therapeutic use, and its own biological signaling pathways are not typically a subject of investigation. The pharmacological activity is a characteristic of the final drug molecule, Arformoterol.

Safety and Handling

Based on available safety data, 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is associated with several hazards. Researchers and laboratory personnel must adhere to strict safety protocols when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H332: Harmful if inhaled[3]

-

H335: May cause respiratory irritation[3]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P310: Immediately call a POISON CENTER or doctor/physician.[3]

Standard laboratory safety practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory when working with this substance.

References

- 1. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone CAS 43229-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. chemscene.com [chemscene.com]

- 3. 43229-01-2|1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CAS 43229-01-2 1-(4-(Benzyloxy)-3- Nitrophenyl)-2- Bromoethanone [seinepharma.com]

- 6. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone, CAS No. 43229-01-2 - iChemical [ichemical.com]

- 7. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone [lgcstandards.com]

- 8. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]

- 9. veeprho.com [veeprho.com]

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone molecular structure and weight

An In-depth Technical Guide to 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Identifiers

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is a substituted acetophenone. The structure features a benzene ring substituted with a benzyloxy group, a nitro group, and a bromoacetyl group.

-

IUPAC Name: 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone

-

Synonyms: 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone, 2-Bromo-4'-benzyloxy-3'-nitroacetophenone, Formoterol Bromide[1][2]

-

SMILES: BrCC(=O)C1=CC=C(OCC2=CC=CC=C2)C(--INVALID-LINK--=O)=C1[3]

Physicochemical Properties

The quantitative physicochemical properties of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone are summarized in the table below. This compound typically presents as a pale yellow to cream-colored crystalline powder.[5][6] It is soluble in methylene chloride, sparingly soluble in ethyl acetate, and insoluble in water.[5][6]

| Property | Value |

| Molecular Weight | 350.16 g/mol [1][6] |

| Melting Point | 135-137 °C[5][6] |

| Boiling Point | 465.2 °C at 760 mmHg[1][5] |

| Density | 1.517 g/cm³[5] |

Applications in Drug Development

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is a crucial intermediate in the synthesis of Arformoterol.[2][5] Arformoterol is the (R,R)-enantiomer of formoterol, a long-acting beta-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD).[5] The compound serves as a precursor in the formation of chiral intermediates leading to the final active pharmaceutical ingredient.

Experimental Protocols

Synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

This protocol describes the alpha-bromination of 4-benzyloxy-3-nitroacetophenone to yield the target compound.

Materials:

-

4-Benzyloxy-3-nitroacetophenone

-

Chloroform (CHCl3)

-

Bromine (Br2)

-

Benzene

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve 5.4 g of 4-benzyloxy-3-nitroacetophenone in 60 ml of chloroform in a round-bottom flask equipped with a stirrer.

-

Prepare a solution of 3.2 g of bromine in 5 ml of chloroform.

-

While stirring the solution of the acetophenone, add the bromine solution dropwise.

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.

-

Concentrate the reaction product under reduced pressure using a rotary evaporator.

-

Wash the resulting crystalline residue with 20 ml of benzene.

-

Dry the product to obtain 5.5 g of 4-benzyloxy-3-nitro-α-bromoacetophenone (1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone).

Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone from its precursor, 4-benzyloxy-3-nitroacetophenone.

Caption: Synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone.

References

- 1. EP2348013A1 - Process for preparation of intermediates of arformoterol - Google Patents [patents.google.com]

- 2. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone CAS 43229-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. prepchem.com [prepchem.com]

- 4. CN110627673B - Preparation method of formoterol key intermediate - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. dev.klivon.com [dev.klivon.com]

Spectroscopic and Synthetic Profile of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-Bromo-4'-benzyloxy-3'-nitroacetophenone (CAS No: 43229-01-2). This compound is a key intermediate in the synthesis of various pharmaceutical agents. This document details its synthesis, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and presents this information in a clear, structured format for research and development applications.

Spectroscopic Data

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d | 1H | Ar-H (H-2') |

| ~7.90 | dd | 1H | Ar-H (H-6') |

| ~7.45 - 7.35 | m | 5H | Ar-H (benzyloxy) |

| ~7.20 | d | 1H | Ar-H (H-5') |

| ~5.30 | s | 2H | -OCH₂- |

| ~4.40 | s | 2H | -COCH₂Br |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| ~190.0 | C=O |

| ~155.0 | C-4' |

| ~140.0 | C-3' |

| ~135.0 | C (ipso, benzyloxy) |

| ~132.0 | C-1' |

| ~130.0 | C-6' |

| ~129.0 | C (para, benzyloxy) |

| ~128.8 | C (ortho, benzyloxy) |

| ~127.5 | C (meta, benzyloxy) |

| ~125.0 | C-2' |

| ~115.0 | C-5' |

| ~71.0 | -OCH₂- |

| ~30.5 | -COCH₂Br |

Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch |

| ~1700 | Strong | C=O (carbonyl) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | N-O (nitro) asymmetric & symmetric stretch |

| ~1250 | Strong | C-O (ether) stretch |

| ~1100 | Medium | C-N stretch |

| ~700 - 600 | Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 351/349 | Moderate | [M]⁺ (Molecular ion) |

| 258 | High | [M - CH₂Br]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone is typically achieved through the bromination of its precursor, 4'-benzyloxy-3'-nitroacetophenone. The following protocol is based on established synthetic methods found in the literature, including Chinese patent CN108358791A.[1]

Synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone

Materials:

-

4'-Benzyloxy-3'-nitroacetophenone

-

Trimethylphenylammonium tribromide

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve 200 g of 4'-benzyloxy-3'-nitroacetophenone in 1000 mL of dichloromethane in a suitable reaction vessel.

-

Add 277 g of trimethylphenylammonium tribromide to the solution.

-

Heat the reaction mixture to reflux (approximately 39-40°C for dichloromethane) and maintain for 4 hours.

-

Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into a sufficient volume of water to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with water.

-

Dry the product to obtain 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.

This procedure is reported to yield approximately 253 g (98%) of the final product.[1]

Visualizations

Synthesis Workflow of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone

Caption: A flowchart illustrating the synthetic pathway for 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.

References

Technical Guide: Solubility Profile of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in the synthesis of pharmacologically active molecules such as Arformoterol Tartrate.[1] A comprehensive understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

-

Molecular Formula: C₁₅H₁₂BrNO₄[2]

-

Molecular Weight: 350.17 g/mol [2]

-

Appearance: Pale yellow to cream colored crystalline powder[1]

-

Melting Point: 135-137°C (solvent: ethanol)[1]

Solubility Data

A review of available literature and chemical databases indicates a lack of specific quantitative solubility data for 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone. However, qualitative solubility information has been reported. The following table summarizes the known solubility profile of the compound.

| Solvent | IUPAC Name | Qualitative Solubility |

| Methylene Chloride | Dichloromethane | Soluble[1] |

| Ethyl Acetate | Ethyl ethanoate | Sparingly Soluble[1] |

| Water | Water | Insoluble[1] |

This information suggests that the compound is best dissolved in chlorinated organic solvents, shows limited solubility in esters, and is poorly soluble in aqueous media. For precise quantitative analysis, experimental determination is necessary.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone in various organic solvents using the widely accepted equilibrium shake-flask method. This method is designed to ascertain the thermodynamic equilibrium solubility.

Materials and Equipment

-

1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, chemically resistant to the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

To each vial, add a known volume of a specific organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

For HPLC or UV-Vis analysis, the saturated solution will likely need to be diluted to fall within the linear range of the calibration curve.

-

-

Data Calculation and Presentation

-

Calculate the solubility in terms of mass per volume (e.g., g/L or mg/mL).

-

All measurements should be performed in triplicate to ensure accuracy and precision.

-

The results should be reported as the mean ± standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone.

Caption: Workflow for determining the solubility of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone.

References

An In-depth Technical Guide to 2-Bromo-4'-benzyloxy-3'-nitroacetophenone: Physical Appearance and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, stability profile, and analytical methodologies for 2-Bromo-4'-benzyloxy-3'-nitroacetophenone. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Arformoterol, a long-acting β2-adrenoceptor agonist. This document is intended to serve as a critical resource for researchers and professionals involved in the development and quality control of pharmaceuticals. All quantitative data is presented in structured tables, and detailed experimental protocols for synthesis and analysis are provided.

Physicochemical Properties

2-Bromo-4'-benzyloxy-3'-nitroacetophenone is a multi-substituted aromatic ketone.[1] At room temperature, it presents as a pale yellow to cream-colored crystalline powder.[2][3]

Identification and General Properties

| Property | Value | Reference |

| CAS Number | 43229-01-2 | [4] |

| Molecular Formula | C₁₅H₁₂BrNO₄ | [4] |

| Molecular Weight | 350.16 g/mol | [4] |

| Appearance | Pale yellow to cream crystalline powder | [2][3] |

| Odor | Not available / Faint chemical scent | [1][2] |

Physical and Chemical Data

| Property | Value | Reference |

| Melting Point | 134-138 °C | [2] |

| Boiling Point (Predicted) | 465 °C | [2] |

| Density (Predicted) | 1.5 g/cm³ | [2] |

| Solubility | Soluble in Methylene chloride, sparingly soluble in ethyl acetate, insoluble in water. | [2][3] |

Stability and Storage

Chemical Stability

2-Bromo-4'-benzyloxy-3'-nitroacetophenone is stable under ordinary conditions of use and storage.[2] However, it is sensitive to light and moisture.[2]

Conditions to Avoid

To ensure the integrity of the compound, the following conditions should be avoided:

-

Moisture[2]

-

Light[2]

-

Heat, sparks, open flames, and other ignition sources[2]

-

Contact with incompatible materials[2]

Incompatible Materials

The compound should not be stored with or exposed to:

Hazardous Decomposition Products

When heated to decomposition, it may emit toxic fumes, including:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen bromide[2]

Recommended Storage

For optimal stability, 2-Bromo-4'-benzyloxy-3'-nitroacetophenone should be stored in a cool, dry, and well-ventilated area.[2] The container should be tightly closed and protected from sunlight.[2] It is recommended to keep air contact to a minimum.[2]

Role in Pharmaceutical Synthesis

2-Bromo-4'-benzyloxy-3'-nitroacetophenone is a crucial intermediate in the synthesis of Arformoterol Tartrate, a long-acting β2-adrenoceptor agonist used for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[3][5][6] Its functional groups, including the bromo and nitro moieties, make it a versatile building block for further chemical transformations.[1]

Experimental Protocols

Synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone

This protocol is based on a documented synthesis procedure.[3][5]

Materials:

-

4-Benzyloxy-3-nitroacetophenone

-

Dichloromethane

-

Trimethylphenylammonium tribromide

-

Water

Procedure:

-

Dissolve 200 g of 4-benzyloxy-3-nitroacetophenone in 1000 mL of dichloromethane in a suitable reaction vessel.

-

Add 277 g of trimethylphenylammonium tribromide to the solution.

-

Heat the reaction mixture to 30 °C and maintain this temperature for 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion of the reaction, pour the residual liquid into water.

-

Filter the resulting solid, wash it with water, and dry it to obtain 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.

Analytical Characterization

The following are representative protocols for the analytical characterization of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone, based on standard methods for similar compounds.

This method is adapted from a protocol for a structurally similar compound and serves as a starting point for method development.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% acid.

-

Sample Preparation: Accurately weigh and dissolve a known amount of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: Ambient

-

Detection wavelength: Determined by UV scan (typically around 254 nm for aromatic compounds)

-

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

-

Data Processing: Integrate the peak areas to determine the purity of the sample and quantify any impurities.

This is a general protocol for obtaining a ¹H NMR spectrum.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

Reagents:

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer.

-

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) data for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm or the residual solvent peak.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the molecular structure.

-

Instrumentation:

-

FTIR spectrometer with an ATR (Attenuated Total Reflection) accessory or KBr press.

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

-

Spectrum Acquisition: Collect the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O of the ketone, NO₂ stretching, C-Br stretching, and aromatic C-H and C=C bonds).

Safety Information

2-Bromo-4'-benzyloxy-3'-nitroacetophenone is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[2]

Conclusion

This technical guide has detailed the essential physical, chemical, and stability characteristics of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone. Its primary utility as a key intermediate in pharmaceutical synthesis, particularly for Arformoterol, has been highlighted. The provided experimental protocols for synthesis and analytical characterization offer a solid foundation for researchers and drug development professionals working with this compound. Adherence to the outlined storage and handling recommendations is crucial for maintaining its quality and ensuring safety.

References

- 1. Separation of 2-Bromo-4’-nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Arformoterol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Stability indicating HPLC method: Significance and symbolism [wisdomlib.org]

- 6. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone (CAS No. 43229-01-2), a key intermediate in the synthesis of pharmaceuticals such as Arformoterol.[1] Adherence to rigorous safety protocols is paramount when working with this and other alpha-bromoketones, which are known for their reactive nature.

Chemical and Physical Properties

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is a pale yellow to cream-colored crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 43229-01-2 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₅H₁₂BrNO₄ | [2][3][4][5][6][7] |

| Molecular Weight | 350.16 g/mol | [4] |

| Appearance | Pale yellow to cream-colored crystalline powder | [1][2] |

| Melting Point | 135-137 °C | [1][8] |

| Boiling Point | 465.2 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.517 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methylene chloride, sparingly soluble in ethyl acetate, insoluble in water. | [1][2] |

| Storage | Store in a cool, dry place.[2] Inert atmosphere, 2-8°C.[4][7] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification and associated hazard and precautionary statements are summarized below.

GHS Classification

| Classification | Code | Description |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source:[4]

A workflow for initial hazard assessment upon receiving the chemical is depicted below.

Caption: Initial Chemical Receipt and Inspection Workflow.

Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE is provided below.

Caption: Essential Personal Protective Equipment (PPE).

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Ensure safety shower and eyewash stations are readily accessible.

Handling Procedures

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid contact with skin and eyes.

-

Contaminated work clothing should not be allowed out of the workplace.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Fire Fighting Procedures: Wear self-contained breathing apparatus for firefighting if necessary.

-

Accidental Release:

-

Wear appropriate PPE.

-

Avoid dust formation.

-

Sweep up and shovel.

-

Keep in suitable, closed containers for disposal.

-

Do not let product enter drains.

-

Experimental Protocols: Synthesis of Arformoterol Intermediate

While specific safety protocols for handling 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone are not extensively detailed in the literature, its use as an intermediate in Arformoterol synthesis provides context. The following is a generalized protocol for the condensation step involving this compound, with integrated safety measures.

Reaction: Condensation of (R)-N-benzyl-N-(1-(4-methoxyphenyl)propan-2-yl)amine with 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone.

Methodology:

-

Preparation:

-

All operations should be conducted in a certified chemical fume hood.

-

The researcher must be wearing all prescribed PPE (lab coat, nitrile gloves, safety goggles).

-

Ensure all glassware is dry and free of contaminants.

-

-

Reagent Handling:

-

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone should be weighed in the fume hood to avoid dust inhalation. Use a powder-free technique or a balance with a draft shield.

-

The amine reactant and solvents (e.g., acetonitrile, THF) should be handled with care, avoiding inhalation of vapors.

-

-

Reaction Setup:

-

The reaction is typically carried out in a suitable solvent in the presence of a base (e.g., potassium carbonate).

-

The reagents are added to the reaction vessel at a controlled temperature, often at room temperature or slightly elevated temperatures.

-

-

Monitoring and Work-up:

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. All extraction and washing steps should be performed in a separatory funnel within the fume hood.

-

-

Waste Disposal:

-

All chemical waste, including solvents and residual solids, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

-

A logical diagram for handling this reactive intermediate is shown below.

Caption: Safe Handling Workflow for Reactive Intermediates.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[2] Recommended storage is in a refrigerator at 2-8°C under an inert atmosphere.[4][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local regulations.

This technical guide is intended to provide comprehensive safety and handling information for 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. Researchers and professionals must always consult the most current Safety Data Sheet provided by the supplier and adhere to all institutional safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. 43229-01-2|1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. a2bchem.com [a2bchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]

- 8. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]

- 9. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

Starting materials for the synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is a multi-step process commencing from commercially available starting materials. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Pathway Overview

The synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone is typically achieved in a three-step sequence starting from p-hydroxyacetophenone. The overall transformation involves:

-

Nitration: Introduction of a nitro group onto the aromatic ring of p-hydroxyacetophenone to yield 4-hydroxy-3-nitroacetophenone.

-

Benzylation: Protection of the phenolic hydroxyl group of 4-hydroxy-3-nitroacetophenone as a benzyl ether to form 4-(benzyloxy)-3-nitroacetophenone.

-

Bromination: Alpha-bromination of the acetyl group of 4-(benzyloxy)-3-nitroacetophenone to afford the final product, 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone.

Caption: Overall synthetic pathway for 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tables summarizing the key quantitative data for easy comparison of different methodologies.

Step 1: Synthesis of 4-Hydroxy-3-nitroacetophenone from p-Hydroxyacetophenone

The nitration of p-hydroxyacetophenone is a critical first step. Several methods have been reported, including traditional nitration with nitric acid and more recent, milder "green" chemistry approaches.

A mixture of p-hydroxyacetophenone (1.0 g, 7.4 mmol), 80% acetic acid aqueous solution (15 mL), and copper acetate monohydrate (0.074 g, 0.37 mmol) is placed in a three-necked flask.[1] While stirring at room temperature, 27 drops of ammonia water (1.0 g, 8.1 mmol) are added, followed by the dropwise addition of 65% concentrated nitric acid (0.8 g, 8.1 mmol).[1] The reaction mixture is then heated to 100°C and stirred for 24 hours.[1] After cooling to room temperature, the mixture is filtered. The filtrate is concentrated to remove most of the solvent. Water (50 mL) is added to the residue, and the product is extracted with ethyl acetate (4 x 20 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 4-hydroxy-3-nitroacetophenone.[1]

In a 10 mL microwave pressure tube, 4-hydroxyacetophenone (0.5010 g, 3.68 mmol), calcium nitrate (1.2509 g, 6.91 mmol), and glacial acetic acid (2.5 mL) are combined.[2] The tube is sealed and irradiated in a microwave reactor for 1 minute at a power ranging from 1 to 32 W.[2] The resulting mixture is then filtered and the product is recrystallized from approximately 2 mL of ethyl acetate to give pure 4-hydroxy-3-nitroacetophenone.[2]

Caption: Experimental workflows for the nitration of p-hydroxyacetophenone.

| Parameter | Method A: NH₄NO₃/Cu Catalyst | Method B: Microwave-Assisted |

| Starting Material | p-Hydroxyacetophenone | p-Hydroxyacetophenone |

| Nitrating Agent | Nitric acid/Ammonia water | Calcium Nitrate |

| Solvent | 80% Acetic Acid (aq.) | Glacial Acetic Acid |

| Catalyst | Copper Acetate Monohydrate | None |

| Reaction Time | 24 hours | 1 minute |

| Temperature | 100°C | Microwave Irradiation |

| Yield | 85.3%[1] | High (not specified)[2] |

| Purification | Extraction and concentration | Recrystallization |

Step 2: Synthesis of 4-(Benzyloxy)-3-nitroacetophenone from 4-Hydroxy-3-nitroacetophenone

This step involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis. This is a standard procedure in organic synthesis.

To a solution of 4-hydroxy-3-nitroacetophenone (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, a base (1.1 - 2.0 equivalents) like potassium carbonate (K₂CO₃) is added. The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the phenoxide. Subsequently, a benzylating agent such as benzyl bromide or benzyl chloride (1.0 - 1.5 equivalents) is added dropwise. The reaction mixture is then heated to an appropriate temperature (e.g., 80-90°C) and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | General Benzylation Protocol |

| Starting Material | 4-Hydroxy-3-nitroacetophenone |

| Reagents | Benzyl Bromide or Benzyl Chloride, Base (e.g., K₂CO₃) |

| Solvent | DMF or Acetone |

| Reaction Time | Monitored by TLC |

| Temperature | 80-90°C (typical) |

| Yield | High (generally) |

| Purification | Column Chromatography |

Step 3: Synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone from 4-(Benzyloxy)-3-nitroacetophenone

The final step is the alpha-bromination of the ketone. This reaction is typically carried out using elemental bromine or N-bromosuccinimide (NBS).

In a suitable flask, 4-(benzyloxy)-3-nitroacetophenone (5.4 g) is dissolved in chloroform (60 mL).[2] A solution of bromine (3.2 g) in chloroform (5 mL) is added dropwise to the stirred solution.[2] After the addition is complete, the mixture is stirred for an additional 30 minutes.[2] The reaction product is then concentrated under reduced pressure. The resulting crystalline residue is washed with benzene (20 mL) and dried to afford 5.5 g of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone.[2]

N-Bromosuccinimide (NBS) can also be employed for the α-bromination of acetophenones, often in the presence of a radical initiator or under acidic conditions. This method can sometimes offer better selectivity and milder reaction conditions compared to using elemental bromine.

Caption: Experimental workflow for the bromination of 4-(benzyloxy)-3-nitroacetophenone.

| Parameter | Bromination with Br₂ |

| Starting Material | 4-(Benzyloxy)-3-nitroacetophenone |

| Brominating Agent | Bromine (Br₂) |

| Solvent | Chloroform |

| Reaction Time | 30 minutes (post-addition) |

| Temperature | Not specified (likely room temp.) |

| Yield | ~83% (calculated from given masses) |

| Product M.P. | 135-136°C[2] |

| Purification | Washing with benzene and drying |

Conclusion

The synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone is a well-established three-step process. The choice of reagents and reaction conditions for the initial nitration step can be adapted to favor greener and safer protocols. The subsequent benzylation and bromination steps are standard transformations in organic synthesis. The detailed protocols and compiled data in this guide are intended to provide researchers and drug development professionals with a solid foundation for the preparation of this important synthetic intermediate.

References

An In-depth Technical Guide on Dapagliflozin, a potent SGLT2 Inhibitor

Abstract: This technical guide provides a comprehensive overview of Dapagliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor. The document details its mechanism of action, associated signaling pathways, and a summary of key quantitative data from preclinical and clinical studies. Detailed experimental protocols are provided for key research methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of Dapagliflozin's therapeutic potential and research applications.

Note on CAS 43229-01-2: The CAS number provided in the query, 43229-01-2, corresponds to the chemical intermediate 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone [1][2][3]. This compound is utilized in the synthesis of various pharmaceutical agents. However, the request for an in-depth guide on signaling pathways and clinical data strongly indicates an interest in the final active pharmaceutical ingredient, Dapagliflozin . Dapagliflozin is a widely researched SGLT2 inhibitor with extensive data on its biological effects and clinical outcomes. This guide will, therefore, focus on Dapagliflozin.

Introduction to Dapagliflozin

Dapagliflozin is an oral, once-daily SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM).[4] Its mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to the excretion of excess glucose in the urine.[4][5] Beyond its glucose-lowering effects, extensive clinical trials have demonstrated significant cardiovascular and renal benefits, expanding its indications to include heart failure and chronic kidney disease.[5][6][7][8]

Mechanism of Action and Signaling Pathways

Dapagliflozin's primary mode of action is the selective inhibition of SGLT2 in the proximal renal tubules, which is independent of insulin secretion.[5] This leads to glucosuria and a reduction in blood glucose levels. Additionally, Dapagliflozin has been shown to modulate several intracellular signaling pathways, contributing to its cardioprotective and renoprotective effects.

Key Signaling Pathways Modulated by Dapagliflozin:

-

Akt/mTOR Pathway: In diabetic cardiomyopathy, Dapagliflozin has been shown to increase the expression of Connexin 43 (Cx43) in cardiomyocytes by modulating the Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[9]

-

HIF-2α Signaling Pathway: Dapagliflozin can attenuate cardiac fibrosis and inflammation in arrhythmogenic cardiomyopathy by reverting the HIF-2α signaling pathway.[10]

-

PI3K/AKT Pathway: The drug mitigates cellular stress and inflammation in cardiomyocytes and aortic endothelial cells through the activation of the PI3K/AKT pathway.[6]

-

TGF-β1/Smad Signaling Pathway: Dapagliflozin has been found to ameliorate cardiac fibrosis by inhibiting the TGF-β1/Smad signaling pathway in a normoglycemic rabbit model of chronic heart failure.[11]

-

AMPK Activation: Experimental studies suggest that SGLT2 inhibitors like Dapagliflozin promote the activation of 5'-adenosine monophosphate (AMP)-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[12]

Caption: Dapagliflozin's mechanism of action and key signaling pathways.

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of Dapagliflozin have been evaluated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Key Clinical Trial Outcomes for Dapagliflozin

| Trial Name | Patient Population | Primary Endpoint | Result |

| DAPA-HF | Heart Failure with Reduced Ejection Fraction (HFrEF) | Composite of cardiovascular death or worsening heart failure | 16.3% in Dapagliflozin group vs. 21.2% in placebo group (HR 0.74)[13] |

| DECLARE-TIMI 58 | Type 2 Diabetes with or at risk for Atherosclerotic Cardiovascular Disease | Composite of MACE (CV death, MI, stroke) and Composite of CV death or hospitalization for heart failure | Non-inferior for MACE; Superior for CV death/hHF (4.9% vs 5.8%; HR 0.83) |

| DAPA-CKD | Chronic Kidney Disease with or without T2DM | Composite of sustained ≥50% eGFR decline, end-stage kidney disease, or renal/CV death | 9.2% in Dapagliflozin group vs. 14.5% in placebo group (HR 0.61) |

| DELIVER | Heart Failure with mildly reduced or preserved Ejection Fraction (HFpEF) | Composite of worsening heart failure or cardiovascular death | 16.4% in Dapagliflozin group vs. 19.5% in placebo group (HR 0.82) |

Table 2: Effects of Dapagliflozin on Metabolic Parameters (Real-World Evidence)

| Parameter | Baseline (Mean) | Change after 6 months |

| HbA1c | 8.5% | -1.6%[14] |

| Body Weight | 93.5 kg | -2.9 kg[14] |

| Systolic Blood Pressure | 138.4 mmHg | -4.8 mmHg[14] |

| Diastolic Blood Pressure | 81.3 mmHg | -2.7 mmHg[14] |

Experimental Protocols

This section details representative experimental methodologies used to investigate the effects of Dapagliflozin in preclinical models.

Diabetic Cardiomyopathy Animal Model

Objective: To investigate the effects of Dapagliflozin on cardiac function and pathology in a model of diabetic cardiomyopathy.

Methodology:

-

Animal Model: 12-14 week old male db/db mice (a model of type 2 diabetes) are used.[15]

-

Induction of Cardiomyopathy: Angiotensin II is infused subcutaneously at a rate of 1000 ng/kg/min for 30 days using an osmotic pump to induce cardiac hypertrophy, fibrosis, and inflammation.[15]

-

Dapagliflozin Administration: Dapagliflozin is administered concomitantly in the drinking water at a dose of 1.5 mg/kg/day.[15]

-

Outcome Measures:

-

Blood glucose levels are monitored regularly.

-

Cardiac function is assessed by echocardiography to measure parameters like left ventricular fractional shortening.

-

At the end of the study, hearts are harvested for histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis (e.g., quantitative real-time PCR for inflammatory markers like TNFα and TLR4).[15]

-

Caption: Workflow for a diabetic cardiomyopathy animal study.

In Vitro Cardiomyocyte Culture

Objective: To assess the direct effects of Dapagliflozin on cardiomyocytes under high glucose conditions.

Methodology:

-

Cell Culture: Cardiomyocytes are isolated from neonatal rats or mice and cultured under standard conditions.

-

Experimental Conditions: Cells are exposed to high glucose concentrations (e.g., 17.5–33 mM) to mimic hyperglycemic conditions.[15]

-

Dapagliflozin Treatment: Dapagliflozin is added to the culture medium at various concentrations.

-

Outcome Measures:

-

Intracellular calcium transients are measured using fluorescent indicators like Indo-1 to assess cellular calcium handling.[15]

-

Reactive oxygen species (ROS) production is quantified using fluorescent probes.

-

Gene and protein expression of inflammatory and fibrotic markers are analyzed by qPCR and Western blotting, respectively.

-

Synthesis Overview

While this guide focuses on the biological activity of Dapagliflozin, a brief overview of its synthesis is relevant for drug development professionals. A common synthetic route involves the coupling of a protected gluconolactone with an appropriate aryl lithium species, followed by reduction and deprotection steps.[5][7][16] The intermediate identified by CAS 43229-01-2, 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone, can be a precursor to the aryl portion of the molecule in some synthetic strategies.

Conclusion

Dapagliflozin is a well-established therapeutic agent whose benefits extend beyond glycemic control to encompass significant cardiovascular and renal protection. Its multifaceted mechanism of action, involving both the primary inhibition of SGLT2 and the modulation of key intracellular signaling pathways, makes it a subject of ongoing research and a cornerstone in the management of T2DM, heart failure, and chronic kidney disease. This guide provides a foundational understanding of its properties and the experimental approaches used to elucidate its effects, serving as a valuable resource for the scientific community.

References

- 1. CAS 43229-01-2: 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl… [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. guidechem.com [guidechem.com]

- 5. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 6. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public.pensoft.net [public.pensoft.net]

- 8. Dapagliflozin – structure, synthesis, and new indications [zenodo.org]

- 9. Dapagliflozin Improves Diabetic Cardiomyopathy by Modulating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SGLT2 inhibitor dapagliflozin attenuates cardiac fibrosis and inflammation by reverting the HIF-2α signaling pathway in arrhythmogenic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Dapagliflozin Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. 2minutemedicine.com [2minutemedicine.com]

- 14. Effectiveness and safety of dapagliflozin in real-life patients: data from the DAPA-RWE Spanish multicentre study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sodium–glucose cotransporter 2 inhibitor Dapagliflozin attenuates diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Arformoterol from 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Arformoterol, a long-acting β2-adrenergic receptor agonist, starting from 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone. The described synthetic route involves a multi-step process including chiral reduction, condensation, nitro group reduction, formylation, and debenzylation.

Overall Synthetic Workflow

The synthesis of Arformoterol from 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone is a five-step process. The workflow begins with an enantioselective reduction of the starting material to form a chiral bromo-alcohol. This intermediate is then condensed with a chiral amine. The subsequent steps involve the reduction of the nitro group, formylation of the resulting amine, and a final debenzylation to yield Arformoterol.

Application Notes and Protocols: The Role of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone in Arformoterol Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed examination of the synthesis and reaction mechanism of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone, a critical intermediate in the asymmetric synthesis of Arformoterol, a potent long-acting β2-adrenoceptor agonist. We present detailed protocols for its preparation and subsequent stereoselective reduction, summarize quantitative data in tabular form, and provide diagrams to illustrate the synthetic pathway and reaction mechanisms.

Introduction

Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting β2-adrenoceptor agonist used for the long-term treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1][2] Unlike racemic formoterol, Arformoterol is the single, active enantiomer responsible for bronchodilation, while the (S,S)-enantiomer is inactive and may contribute to pro-inflammatory effects.[2][3] The synthesis of enantiomerically pure Arformoterol is therefore of significant pharmaceutical interest.

A key strategic step in many synthetic routes is the creation of the chiral center at the benzylic alcohol. This is commonly achieved through the asymmetric reduction of the prochiral ketone, 2-Bromo-4'-benzyloxy-3'-nitroacetophenone. The stereochemical outcome of this single reaction dictates the configuration of the final active pharmaceutical ingredient. This document details the preparation of this key intermediate and its pivotal role in the Arformoterol synthesis pathway.

Overall Synthetic Pathway

The synthesis of Arformoterol from 4'-benzyloxy-3'-nitroacetophenone involves several key transformations. The initial bromination creates the α-haloketone, which is then stereoselectively reduced to establish the first chiral center. Subsequent steps involve epoxide formation, coupling with the chiral amine side chain, nitro group reduction, formylation, and final deprotection to yield the target molecule.

References

Application Notes and Protocols for the Bromination of 4'-(Benzyloxy)-3'-nitroacetophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction: The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for the construction of more complex molecules. This document details a protocol for the selective α-bromination of 4'-(benzyloxy)-3'-nitroacetophenone to yield 2-bromo-4'-(benzyloxy)-3'-nitroacetophenone. This product is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of long-acting β-adrenoceptor agonists like Arformoterol, which is used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. The presence of both an electron-withdrawing nitro group and a bulky benzyloxy protecting group on the aromatic ring influences the reactivity of the starting material. The protocol provided is based on established methods that favor the selective bromination of the acetyl side-chain over electrophilic substitution on the aromatic ring[3][4][5].

Data Presentation

A summary of the key quantitative data for the starting material and the final product is presented in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference(s) |

| 4'-(Benzyloxy)-3'-nitroacetophenone | C₁₅H₁₃NO₄ | 271.27 | 134-136 | N/A | [6] |

| 2-Bromo-4'-(benzyloxy)-3'-nitroacetophenone | C₁₅H₁₂BrNO₄ | 350.16 | 135-137 | up to 98 | [1][7] |

Experimental Protocol

This protocol describes the α-bromination of 4'-(benzyloxy)-3'-nitroacetophenone using trimethylphenylammonium tribromide as the brominating agent. This method is reported to provide a high yield of the desired product[1]. Alternative brominating agents such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent can also be employed[4][5][8].

Materials:

-

4'-(Benzyloxy)-3'-nitroacetophenone

-

Trimethylphenylammonium tribromide

-

Dichloromethane (DCM)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-(benzyloxy)-3'-nitroacetophenone (1.0 equivalent) in dichloromethane.

-

Addition of Brominating Agent: To the solution, add trimethylphenylammonium tribromide (1.1 to 1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain it for a duration of 4 hours[1]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into water.

-

Isolation of Product: The crude product will precipitate out of the aqueous mixture. Collect the solid by filtration.

-

Purification: Wash the filtered solid with water and then dry it thoroughly. The resulting 2-bromo-4'-(benzyloxy)-3'-nitroacetophenone is reported to be obtained in high yield (up to 98%)[1]. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol if necessary.

Safety Precautions:

-

Brominating agents are corrosive and toxic. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Visualizations

Below is a diagram illustrating the experimental workflow for the bromination of 4'-(benzyloxy)-3'-nitroacetophenone.

Caption: Experimental workflow for the bromination of 4'-(benzyloxy)-3'-nitroacetophenone.

References

- 1. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]

- 2. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. zenodo.org [zenodo.org]

- 4. prepchem.com [prepchem.com]

- 5. 4-Benzyloxy-3-nitroacetophenone | 14347-05-8 | Benchchem [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Export Top Purity 2-Bromo-4'-benzyloxy-3'-nitroacetophenone 43229-01-2 In Stock [fine-chemtech.com]

- 8. nbinno.com [nbinno.com]

Application Notes and Protocols: 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is a pivotal pharmaceutical intermediate, primarily utilized in the synthesis of long-acting beta-2 adrenergic receptor agonists. Its unique chemical structure, featuring a bromoethanone moiety for subsequent amine condensation and protected hydroxyl and nitro groups for further functionalization, makes it a versatile building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for its use in the synthesis of Arformoterol, a potent bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD).[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 43229-01-2 | [1][2][3][4] |

| Molecular Formula | C15H12BrNO4 | [1][2] |

| Molecular Weight | 350.17 g/mol | [2][3] |

| Appearance | Pale yellow to cream-colored crystalline powder | [1] |

| Melting Point | 135-137 °C | [1] |

| Boiling Point | 465.2 °C at 760 mmHg | [1][5] |

| Density | 1.517 g/cm³ | [1] |

| Solubility | Soluble in methylene chloride, sparingly soluble in ethyl acetate, insoluble in water. | [1] |

| Purity (HPLC) | >97% | [2] |

Application in the Synthesis of Arformoterol

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone is a key starting material in the multi-step synthesis of Arformoterol, the (R,R)-enantiomer of Formoterol. The synthetic strategy involves the stereoselective reduction of the ketone, followed by a series of transformations including nitro group reduction, formylation, and deprotection to yield the final active pharmaceutical ingredient (API).